Sinomenine (CAS 115-53-7) is a bioactive morphinan alkaloid extracted from Sinomenium acutum, utilized in pharmacological research for its anti-inflammatory, immunosuppressive, and anti-rheumatic properties [1]. Unlike its highly water-soluble hydrochloride salt, the sinomenine free base exhibits a distinct physicochemical profile, characterized by a melting point of 161°C and high solubility in organic solvents such as ethanol, acetone, and chloroform, while remaining only slightly soluble in water . This lipophilicity and the presence of unprotonated functional groups—specifically a tertiary amine, a phenolic hydroxyl, and an α,β-unsaturated ketone—make the free base the mandatory starting material for lipid-based nanocarrier formulations and specific semi-synthetic morphinan derivatizations where salt counterions would interfere[2].
Procuring generic sinomenine hydrochloride (CAS 6080-33-7) as a substitute for the free base (CAS 115-53-7) routinely leads to formulation failures in advanced delivery systems . The hydrochloride salt's hydrophilicity causes rapid leakage from lipid-based matrices (such as nanostructured lipid carriers) and prevents efficient encapsulation, whereas the free base seamlessly partitions into lipophilic environments [1]. In synthetic chemistry, utilizing the salt form often requires an additional, yield-reducing neutralization step before specific C-C couplings or dearomatizations can occur, making the free base the direct prerequisite for complexity-to-diversity library generation [2]. Furthermore, replacing sinomenine with benchmark disease-modifying antirheumatic drugs (DMARDs) like methotrexate (MTX) in in vivo models fails to replicate sinomenine's uniquely low hepatotoxicity profile, fundamentally altering safety-focused experimental outcomes [3].
The development of advanced intra-articular or transdermal delivery systems requires active pharmaceutical ingredients that stably partition into lipid matrices. The sinomenine free base, being highly soluble in chloroform and ethanol but only slightly soluble in water, is optimally suited for nanostructured lipid carrier (NLC) formulations[1]. In contrast, the highly water-soluble hydrochloride salt (soluble at ~20 mg/mL in H2O) partitions into the aqueous phase during formulation, leading to poor encapsulation efficiency and rapid drug leakage.
| Evidence Dimension | Aqueous vs. Lipid Solubility for Formulation |
| Target Compound Data | Sinomenine free base (CAS 115-53-7) is highly lipophilic, enabling stable lipid matrix encapsulation. |
| Comparator Or Baseline | Sinomenine hydrochloride (CAS 6080-33-7) |
| Quantified Difference | The free base exhibits minimal aqueous solubility compared to the salt's 20 mg/mL, preventing aqueous phase leakage during NLC preparation. |
| Conditions | Formulation of Nanostructured Lipid Carriers (NLCs) for localized joint delivery. |
Procurement of the free base is critical for researchers engineering liposomes, NLCs, or hydrophobic polymer matrices where water-soluble salts fail to encapsulate efficiently.
In clinical and in vivo modeling of rheumatoid arthritis, sinomenine provides a comparable therapeutic response to the benchmark DMARD methotrexate (MTX) but with a vastly superior hepatic safety profile [1]. In a 24-week controlled study, patients treated with sinomenine exhibited a hepatic disorder incidence of only 2.6%, whereas those treated with MTX experienced a 25.6% incidence of hepatic adverse events [2]. Both groups achieved statistically comparable ACR50 clinical response rates (above 52%), proving that sinomenine maintains efficacy while eliminating the severe liver toxicity associated with standard MTX therapy [2].
| Evidence Dimension | Incidence of hepatic disorders (Hepatotoxicity) |
| Target Compound Data | Sinomenine cohort: 1/38 cases (2.6% incidence) |
| Comparator Or Baseline | Methotrexate (MTX) cohort: 10/39 cases (25.6% incidence) |
| Quantified Difference | Sinomenine demonstrated a nearly 10-fold reduction in hepatotoxicity compared to MTX while maintaining comparable ACR50 response rates. |
| Conditions | 24-week controlled trial evaluating efficacy and safety in active rheumatoid arthritis. |
Establishes sinomenine as the preferred procurement choice for long-term in vivo RA models where MTX-induced liver toxicity would confound systemic health outcomes.
Unlike traditional NSAIDs that primarily inhibit cyclooxygenase (COX) enzymes, sinomenine directly targets the PI3K-Akt signaling pathway and inhibits NF-κB activation in rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS) [1]. In vitro assays demonstrate that sinomenine dose-dependently suppresses the expression of critical pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α, fundamentally altering the inflammatory microenvironment rather than merely providing symptomatic relief [1]. This targeted molecular mechanism allows researchers to study upstream inflammatory blockade in ways that standard NSAIDs cannot replicate .
| Evidence Dimension | Mechanism of inflammatory suppression |
| Target Compound Data | Sinomenine directly suppresses IL-1β, IL-6, and TNF-α via PI3K-Akt and NF-κB pathways. |
| Comparator Or Baseline | Traditional NSAIDs (e.g., Diclofenac) |
| Quantified Difference | Sinomenine provides upstream cytokine suppression and disease-modifying cellular effects, whereas NSAIDs are limited to downstream COX inhibition. |
| Conditions | In vitro RA-FLS (fibroblast-like synoviocytes) cellular models. |
Essential for researchers needing a disease-modifying tool compound that targets cytokine networks rather than simple prostaglandin synthesis.
Recent structural and molecular docking studies have identified Guanylate-binding protein 5 (GBP5) as a direct, high-affinity target for sinomenine in inflammatory cells [1]. Sinomenine binds to the active pocket of the GBP5 protein with a strong binding energy of −7.72 kcal/mol, inhibiting its activity and subsequently downregulating the P2X7R and NLRP3 inflammasome pathways [1]. This specific, quantifiable target engagement differentiates sinomenine from broad-spectrum immunosuppressants, providing a highly specific mechanism for its efficacy in treating inflammasome-driven pathologies [2].
| Evidence Dimension | Binding energy to GBP5 active pocket |
| Target Compound Data | Sinomenine demonstrates a strong binding energy of −7.72 kcal/mol to GBP5. |
| Comparator Or Baseline | Broad-spectrum immunosuppressants (baseline) |
| Quantified Difference | Provides a validated, high-affinity single-protein target (GBP5) for inflammasome regulation. |
| Conditions | Molecular docking software (MOE) against GBP5 protein (PDB no. 7ckf). |
Validates sinomenine as a highly specific probe for researchers investigating GBP5/NLRP3 inflammasome axes in autoimmune diseases.
Because the sinomenine free base is soluble in organic solvents and highly lipophilic compared to its hydrochloride salt, it is the optimal choice for encapsulating into nanostructured lipid carriers (NLCs) and liposomes. This application is critical for developing intra-articular injections or transdermal patches that require sustained release and high encapsulation efficiency to treat localized rheumatoid arthritis without systemic exposure [1].
Sinomenine is highly valuable as a positive control or combination agent in in vivo models of rheumatoid arthritis (such as collagen-induced arthritis in mice). Its proven ability to match the ACR50 efficacy of methotrexate while exhibiting a nearly 10-fold reduction in hepatotoxicity makes it an essential benchmark for evaluating the safety and efficacy of novel disease-modifying antirheumatic drugs (DMARDs) [2].
With a confirmed high-affinity binding energy (-7.72 kcal/mol) to the GBP5 protein, sinomenine serves as a precise molecular probe for in vitro studies investigating the P2X7R and NLRP3 inflammatory pathways. Researchers can utilize this compound to specifically block upstream cytokine production (IL-1β, IL-6, TNF-α) in fibroblast-like synoviocytes, offering a distinct mechanistic alternative to standard COX-inhibiting NSAIDs [3].
The unprotonated functional groups of the sinomenine free base make it an ideal starting material for complexity-to-diversity (CtD) synthetic strategies. Chemists can leverage its unique tetracyclic structure to perform direct ring distortions, expansions, and dearomatizations, generating extensive libraries of novel morphinan derivatives and (+)-naltrexone precursors without the interference of salt counterions [4].
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